2-hydroxyimino-N-naphthalen-1-ylacetamide
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Overview
Description
2-hydroxyimino-N-naphthalen-1-ylacetamide is an organic compound characterized by the presence of a hydroxyimino group and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyimino-N-naphthalen-1-ylacetamide typically involves the reaction of naphthalene-1-amine with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Naphthalene-1-amine and glyoxylic acid oxime.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyimino-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-hydroxyimino-N-naphthalen-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of 2-hydroxyimino-N-naphthalen-1-ylacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The naphthalene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)-N-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-(Hydroxyimino)-N-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
2-hydroxyimino-N-naphthalen-1-ylacetamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
5588-86-3 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-hydroxyimino-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H10N2O2/c15-12(8-13-16)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8,16H,(H,14,15) |
InChI Key |
HMDIGANJRVGLLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=NO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=NO |
Origin of Product |
United States |
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